N-{2-[benzyl(methyl)amino]ethyl}-1-(but-2-ynoyl)piperidine-4-carboxamide
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Overview
Description
N-{2-[benzyl(methyl)amino]ethyl}-1-(but-2-ynoyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a benzyl group, and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[benzyl(methyl)amino]ethyl}-1-(but-2-ynoyl)piperidine-4-carboxamide typically involves multiple steps. One common method starts with the reaction of benzyl chloride with ethanolamine to form 2-(N-benzyl)aminoethanol. This intermediate is then reacted with formaldehyde in the presence of formic acid to yield N-benzyl-N-methylaminoethanol . The final step involves the coupling of this intermediate with 1-(but-2-ynoyl)piperidine-4-carboxylic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{2-[benzyl(methyl)amino]ethyl}-1-(but-2-ynoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkanes or alkenes.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include hydroxide ions (OH⁻) and amines.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-{2-[benzyl(methyl)amino]ethyl}-1-(but-2-ynoyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[benzyl(methyl)amino]ethyl}-1-(but-2-ynoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzyl and alkyne groups allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-methylaminoethanol: A precursor in the synthesis of the target compound.
1-(but-2-ynoyl)piperidine-4-carboxylic acid: Another precursor used in the synthesis.
Piperidine derivatives: A broad class of compounds with similar structural features and diverse applications.
Uniqueness
N-{2-[benzyl(methyl)amino]ethyl}-1-(but-2-ynoyl)piperidine-4-carboxamide is unique due to its combination of a piperidine ring, benzyl group, and alkyne functional group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-[2-[benzyl(methyl)amino]ethyl]-1-but-2-ynoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-3-7-19(24)23-13-10-18(11-14-23)20(25)21-12-15-22(2)16-17-8-5-4-6-9-17/h4-6,8-9,18H,10-16H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANPIFPQVTVUTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(CC1)C(=O)NCCN(C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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